9H-fluoren-9-one O-(2-hydroxy-3-(piperazin-1-yl)propyl) oxime
Overview
Description
9H-fluoren-9-one O-(2-hydroxy-3-(piperazin-1-yl)propyl) oxime is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by the presence of a fluorenone core structure, which is a polycyclic aromatic ketone, and an oxime functional group attached to a piperazine ring via a hydroxypropyl linker. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-one O-(2-hydroxy-3-(piperazin-1-yl)propyl) oxime typically involves multiple steps:
Formation of Fluorenone Core: The fluorenone core can be synthesized through the oxidation of fluorene using oxidizing agents such as chromic acid or potassium permanganate.
Oxime Formation: The fluorenone is then converted to its oxime derivative by reacting with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Attachment of Piperazine Ring: The oxime is further reacted with 2-chloro-3-(piperazin-1-yl)propyl alcohol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The fluorenone core can undergo oxidation reactions to form fluorenone oxides.
Reduction: Reduction of the fluorenone core can yield fluorenol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Fluorenone oxides.
Reduction: Fluorenol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9H-fluoren-9-one O-(2-hydroxy-3-(piperazin-1-yl)propyl) oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. The presence of the piperazine ring is particularly significant as it is a common motif in many pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and reactive functional groups.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-one O-(2-hydroxy-3-(piperazin-1-yl)propyl) oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with various biological targets through hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-one: The parent compound without the oxime and piperazine modifications.
2-hydroxy-9-fluorenone: A hydroxylated derivative of fluorenone.
Fluorenone oxime: The oxime derivative without the piperazine modification.
Uniqueness
The uniqueness of 9H-fluoren-9-one O-(2-hydroxy-3-(piperazin-1-yl)propyl) oxime lies in its combined structural features, which include the fluorenone core, oxime group, and piperazine ring. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(fluoren-9-ylideneamino)oxy-3-piperazin-1-ylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-15(13-23-11-9-21-10-12-23)14-25-22-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,21,24H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMXFQNCTRIYGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185858 | |
Record name | 9H-Fluoren-9-one, O-[2-hydroxy-3-(1-piperazinyl)propyl]oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007962-36-8 | |
Record name | 9H-Fluoren-9-one, O-[2-hydroxy-3-(1-piperazinyl)propyl]oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007962-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluoren-9-one, O-[2-hydroxy-3-(1-piperazinyl)propyl]oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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